molecular formula C13H26N2O2 B8298927 (1-Ethylpiperidin-4-yl)-methylcarbamic acid tert-butyl ester

(1-Ethylpiperidin-4-yl)-methylcarbamic acid tert-butyl ester

Cat. No. B8298927
M. Wt: 242.36 g/mol
InChI Key: QZVDGKGFTPULPT-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

To a solution of (1-ethylpiperidin-4-yl)-methylcarbamic acid tert-butyl ester (1.65 g, 6.8 mmol) in dichloromethane (15 mL) was added TFA (5 mL). After 1 hour at ambient temperature the reaction mixture was concentrated in-vacuo and the residue loaded onto a 70 g SCX-2 cartridge which was washed with methanol, then 2N ammonia in methanol. Concentration of the combined basic fractions in-vacuo afforded the title compound as an orange oil (900 mg, 94%). 1H NMR (300 MHz, CD3OD): 2.95 (d, J=11.6 Hz, 2H), 2.48-2.36 (m, 3H), 2.35 (s, 3H), 1.96-1.95 (m, 4H), 1.40-1.38 (m, 2H), 1.09 (t, J=7.2 Hz, 3H).
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH3:16])[CH2:11][CH2:10]1)C)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[CH2:15]([N:12]1[CH2:13][CH2:14][CH:9]([NH:7][CH3:6])[CH2:10][CH2:11]1)[CH3:16]

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C1CCN(CC1)CC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 1 hour at ambient temperature the reaction mixture was concentrated in-vacuo
Duration
1 h
WASH
Type
WASH
Details
was washed with methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC(CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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